METHYL 4,5-DIMETHOXY-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE
Overview
Description
METHYL 4,5-DIMETHOXY-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a benzoate core substituted with methoxy groups and an imidazole-containing side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core is synthesized by reacting 4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Introduction of the Imidazole Side Chain: The imidazole side chain is introduced through a nucleophilic substitution reaction. This involves reacting 1-methyl-1H-imidazole-2-thiol with a suitable acylating agent, such as acetyl chloride, to form the corresponding thioester.
Coupling Reaction: The final step involves coupling the thioester with the methyl 4,5-dimethoxybenzoate under basic conditions, typically using a base like sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHOXY-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
Oxidation: Formation of 4,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted benzoate derivatives.
Scientific Research Applications
METHYL 4,5-DIMETHOXY-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The methoxy groups can participate in hydrogen bonding, affecting the compound’s binding affinity to various biological targets. The overall effect is modulated by the compound’s ability to penetrate cell membranes and reach its intracellular targets.
Comparison with Similar Compounds
Similar Compounds
METHYL 4,5-DIMETHOXY-2-{2-[(1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE: Lacks the methyl group on the imidazole ring.
METHYL 4,5-DIMETHOXY-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYLACETATE: Has a phenylacetate core instead of a benzoate core.
Uniqueness
METHYL 4,5-DIMETHOXY-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to the presence of both methoxy and imidazole functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-19-6-5-17-16(19)25-9-14(20)18-11-8-13(23-3)12(22-2)7-10(11)15(21)24-4/h5-8H,9H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEOXZQGSHMWCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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